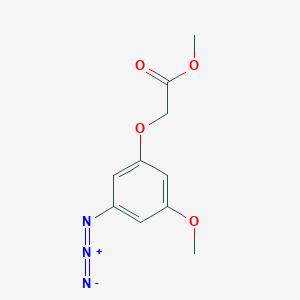
Methyl (3-azido-5-methoxyphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-azido-5-methoxyphenoxy)acetate is an organic compound that features an azido group, a methoxy group, and a phenoxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-azido-5-methoxyphenoxy)acetate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-5-methoxyphenol.
Azidation: The hydroxyl group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Esterification: The azido compound is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Methyl (3-azido-5-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted phenoxyacetates.
Reduction: Formation of Methyl (3-amino-5-methoxyphenoxy)acetate.
Oxidation: Formation of Methyl (3-azido-5-hydroxyphenoxy)acetate.
科学的研究の応用
Methyl (3-azido-5-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (3-azido-5-methoxyphenoxy)acetate primarily involves its azido group, which can participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper (I) ions. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
類似化合物との比較
Similar Compounds
Methyl (3-amino-5-methoxyphenoxy)acetate: Similar structure but with an amino group instead of an azido group.
Methyl (3-azido-5-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl (3-azido-5-methoxyphenoxy)acetate is unique due to its combination of an azido group and a methoxy group on the phenoxyacetate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
114091-04-2 |
|---|---|
分子式 |
C10H11N3O4 |
分子量 |
237.21 g/mol |
IUPAC名 |
methyl 2-(3-azido-5-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11N3O4/c1-15-8-3-7(12-13-11)4-9(5-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
InChIキー |
OJNCZIWPKWHZGP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)N=[N+]=[N-])OCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



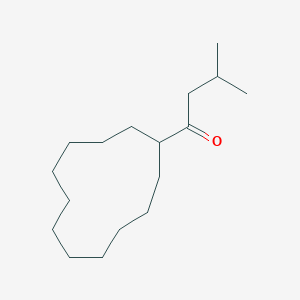
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
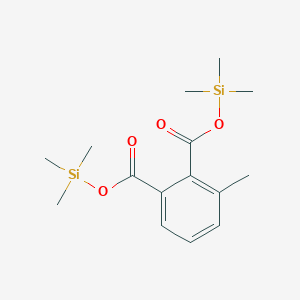
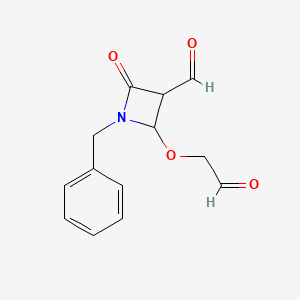
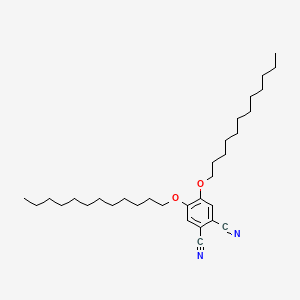
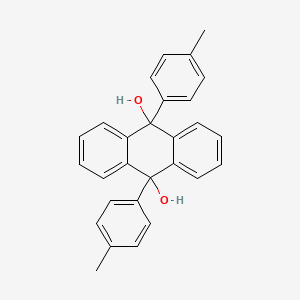

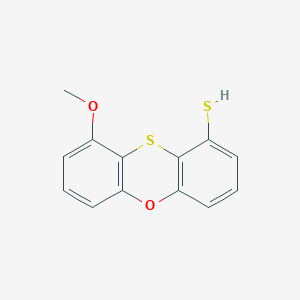

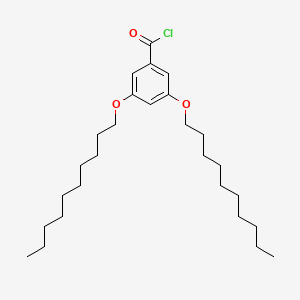
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
